CPI-613
Overview
Description
Devimistat, also known by its development code CPI-613, is an experimental anti-mitochondrial drug developed by Cornerstone Pharmaceuticals. It is a lipoic acid derivative that targets enzymes involved in cancer cell energy metabolism. Devimistat is currently being studied for the treatment of various cancers, including metastatic pancreatic cancer and relapsed or refractory acute myeloid leukemia .
Mechanism of Action
Target of Action
The primary targets of 6,8-Bis(benzylthio)octanoic acid, also known as CPI-613, are the mitochondrial enzymes pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH) . These enzymes play a crucial role in the citric acid cycle, a key metabolic pathway that provides energy to cells.
Mode of Action
6,8-Bis(benzylthio)octanoic acid acts as a mitochondrial disrupter . It interacts with its targets, PDH and KGDH, by blocking their activity. This disruption prevents the normal functioning of the citric acid cycle, leading to changes in cellular metabolism.
Biochemical Analysis
Biochemical Properties
6,8-Bis(benzylthio)octanoic acid acts as a mitochondrial disrupter by blocking the mitochondrial enzymes pyruvate dehydrogenase and α-ketoglutarate dehydrogenase . It prevents cancer cells from metabolizing glucose for energy .
Cellular Effects
6,8-Bis(benzylthio)octanoic acid disrupts tumor cell mitochondrial metabolism, and increases mitochondrial reactive oxygen species (ROS) production in H460 lung carcinoma cells . It has no effect on α-ketoglutarate dehydrogenase (KGDH) activity in normal bronchial epithelial cells .
Molecular Mechanism
The molecular mechanism of 6,8-Bis(benzylthio)octanoic acid involves the inhibition of pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), key enzymes in the mitochondrial metabolic pathway . By inhibiting these enzymes, it disrupts the normal metabolic processes of the cell, leading to an increase in reactive oxygen species (ROS) and a decrease in energy production .
Metabolic Pathways
6,8-Bis(benzylthio)octanoic acid is involved in the mitochondrial metabolic pathway, where it inhibits the enzymes pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH)
Preparation Methods
Synthetic Routes and Reaction Conditions: Devimistat is synthesized through a multi-step process involving the reaction of octanoic acid with benzyl mercaptan. The key steps include:
Formation of 6,8-bis(benzylsulfanyl)octanoic acid: This involves the reaction of octanoic acid with benzyl mercaptan in the presence of a suitable catalyst.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound.
Industrial Production Methods: The industrial production of devimistat follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Devimistat undergoes various chemical reactions, including:
Oxidation: Devimistat can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: Devimistat can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Devimistat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study mitochondrial inhibitors and their effects on cellular metabolism.
Biology: Investigated for its role in disrupting mitochondrial function and inducing apoptosis in cancer cells.
Medicine: Studied in clinical trials for the treatment of various cancers, including pancreatic cancer and acute myeloid leukemia.
Industry: Potential applications in developing new anticancer therapies and understanding cancer cell metabolism
Comparison with Similar Compounds
Lipoic Acid: A naturally occurring compound that also targets mitochondrial enzymes.
Alpha-Lipoic Acid: Another lipoic acid derivative with similar mitochondrial targeting properties.
Thioctic Acid: A compound with antioxidant properties and mitochondrial enzyme inhibition.
Comparison: Devimistat is unique in its ability to selectively target cancer cell metabolism without affecting normal cells. This selectivity is due to its specific inhibition of pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are crucial for cancer cell survival. Unlike other similar compounds, devimistat has shown promising results in clinical trials, making it a potential breakthrough in cancer therapy .
Properties
IUPAC Name |
6,8-bis(benzylsulfanyl)octanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2S2/c23-22(24)14-8-7-13-21(26-18-20-11-5-2-6-12-20)15-16-25-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRLHJIMTROTBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCC(CCCCC(=O)O)SCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70914807 | |
Record name | 6,8-Bis[(phenylmethyl)thio]octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95809-78-2 | |
Record name | 6,8-Bis[(phenylmethyl)thio]octanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95809-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CPI 613 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095809782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Devimistat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12109 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6,8-Bis[(phenylmethyl)thio]octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,8-Bis(benzylthio)octanoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEVIMISTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E76113IR49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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